molecular formula C22H24N2O3S B333945 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B333945
M. Wt: 396.5 g/mol
InChI Key: UMLLQRWRKKWLAU-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps, including the formation of the hexahydrocycloocta[b]thiophene ring and the subsequent attachment of the cyano and dimethoxyphenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the hexahydrocycloocta[b]thiophene ring through cyclization reactions.

    Nitrile Addition: Introduction of the cyano group via nitrile addition reactions.

    Amide Formation: Formation of the amide bond through condensation reactions with appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in having a methoxyphenyl group.

    Phenethylamine: Shares the phenethylamine backbone.

    2-Phenylethylamine hydrochloride: Another phenethylamine derivative.

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide lies in its combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dimethoxyphenyl group, which is not commonly found in other compounds. This unique structure may confer specific properties and reactivity that are valuable in various research and industrial applications.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H24N2O3S/c1-26-18-11-9-15(13-19(18)27-2)10-12-21(25)24-22-17(14-23)16-7-5-3-4-6-8-20(16)28-22/h9-13H,3-8H2,1-2H3,(H,24,25)/b12-10+

InChI Key

UMLLQRWRKKWLAU-ZRDIBKRKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC

Origin of Product

United States

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